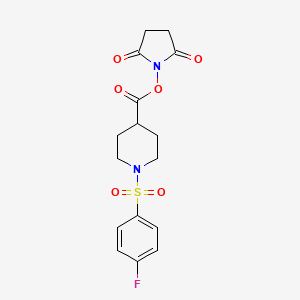

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactivity and reactions of similar compounds, such as N-cyanoacetamide derivatives, have been studied extensively. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Antibacterial Properties

A study by Palkar et al. (2017) discussed the synthesis of novel analogs of 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide, exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds demonstrated effectiveness at non-cytotoxic concentrations, highlighting their potential in developing new antibacterial agents Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents.

Role in Orexin Receptor Mechanisms

In the context of neuroscience, a 2012 study by Piccoli et al. examined the role of orexin receptors in compulsive food consumption. While not directly studying 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide, similar compounds were used to demonstrate the influence of orexin receptor mechanisms in binge eating, indicating potential therapeutic applications in eating disorders Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats.

Antagonistic Activities in Angiotensin II Receptors

A study conducted by Kohara et al. (1996) explored the synthesis of derivatives including 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide, demonstrating significant in vitro and in vivo angiotensin II receptor antagonistic activities. This suggests potential for these compounds in managing conditions related to the renin-angiotensin system, such as hypertension Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres.

Microwave-Assisted Synthesis for Antimicrobial Activity

Raval et al. (2012) utilized microwave irradiation to synthesize variants of 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide, observing significant antibacterial and antifungal activities. This innovative synthesis method offers a more environmentally friendly and efficient approach to producing these compounds A Convenient, Rapid Microwave-Assisted Synthesis of 2-Substituted Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide Derivatives and Its Antimicrobial Activity.

Ultrasound-Promoted Synthesis for Cytotoxic Activity

In another innovative synthesis approach, Gomha and Khalil (2012) demonstrated the successful use of ultrasound irradiation to rapidly synthesize thiazole derivatives, including 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide. They observed potent cytotoxic activity in these compounds, indicating potential applications in cancer therapy A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity.

properties

IUPAC Name |

5-oxo-N-(1,3-thiazol-2-yl)-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c13-7-1-3-15-5-6(11-7)8(14)12-9-10-2-4-16-9/h2,4,6H,1,3,5H2,(H,11,13)(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKCJSSRRCHBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2977829.png)

![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2977831.png)

![1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide](/img/structure/B2977833.png)

![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)